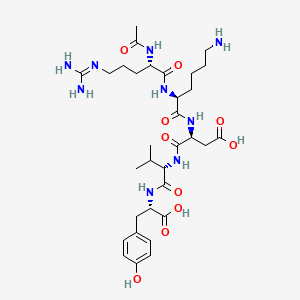

N2-acetyl-L-arginyl-L-lysyl-L-alpha-aspartyl-L-valyl-L-tyrosine

Übersicht

Beschreibung

Es handelt sich um ein acetyliertes und stabiles Derivat von sh-Pentapeptid-1, einem Thymopoietin-Peptid, das die Wirkung immunmodulatorischer Proteine nachahmt . Diese Verbindung wird in der Kosmetikindustrie häufig eingesetzt, da sie gereizte Haut beruhigt, die natürlichen Abwehrmechanismen der Haut stärkt und die Synthese von Kollagen und elastischem Protein verbessert .

Wissenschaftliche Forschungsanwendungen

Acetyl Pentapeptide-1 has a wide range of scientific research applications:

Wirkmechanismus

Target of Action

Acetyl Pentapeptide-1, also known as N2-acetyl-L-arginyl-L-lysyl-L-alpha-aspartyl-L-valyl-L-tyrosine, primarily targets the skin’s structural proteins, including collagen and elastin . These proteins are crucial for maintaining the skin’s firmness and elasticity .

Mode of Action

Acetyl Pentapeptide-1 interacts with its targets by enhancing the synthesis of collagen and elastin proteins . It also suppresses interleukins, particularly IL-8, which in turn lessens the release of metalloproteinases (MMPs), especially MMP-9 . MMP-9 is an enzyme responsible for the destruction of Collagen type IV, a crucial component of basement membranes .

Biochemical Pathways

The biochemical pathways affected by Acetyl Pentapeptide-1 involve the regulation of protein synthesis and inflammation. By enhancing the synthesis of collagen and elastin, it promotes the regeneration of the skin matrix cells . Its anti-inflammatory action, achieved by suppressing interleukins, helps prevent the breakdown of these structural proteins .

Pharmacokinetics

As a topical agent, it is generally understood that it is absorbed through the skin, distributed in the applied area, metabolized locally, and excreted through normal skin exfoliation processes .

Result of Action

The action of Acetyl Pentapeptide-1 results in several beneficial effects on the skin. It helps make the skin more firm, ideal for anti-wrinkle applications . It also soothes irritated skin and enhances the skin’s natural defense mechanisms against infections . Overall, it contributes to a firmer, calmer, and more youthful appearance .

Zukünftige Richtungen

The peptide is used in anti-aging products to help maintain facial contour and to help reduce sagging in the chest and neck . It is also used in high-end after-weight-loss products . Given its proven effects in combating skin sagging, future research and development could explore its potential in other applications related to skin health and aging.

Biochemische Analyse

Biochemical Properties

Acetyl Pentapeptide-1 plays a significant role in biochemical reactions, particularly in the context of skin health. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the primary interactions is with keratinocytes, the predominant cell type in the epidermis. Acetyl Pentapeptide-1 has been shown to decrease the secretion of interleukin-8 (IL-8) in human keratinocytes, which helps reduce inflammation and irritation . Additionally, it can enhance the skin barrier function by interacting with other oligopeptides, thereby promoting skin hydration and resilience .

Cellular Effects

Acetyl Pentapeptide-1 influences various cellular processes, particularly in skin cells. It affects cell signaling pathways, gene expression, and cellular metabolism. By modulating the activity of keratinocytes, Acetyl Pentapeptide-1 helps maintain skin homeostasis and reduces the inflammatory response. This peptide also promotes the expression of genes involved in skin barrier function, leading to improved skin hydration and protection . Furthermore, it can influence cellular metabolism by enhancing the synthesis of proteins essential for maintaining the skin’s structural integrity.

Molecular Mechanism

The molecular mechanism of Acetyl Pentapeptide-1 involves several key interactions at the molecular level. This peptide binds to specific receptors on the surface of keratinocytes, initiating a cascade of intracellular signaling events. These events lead to the inhibition of pro-inflammatory cytokines such as IL-8, thereby reducing inflammation . Additionally, Acetyl Pentapeptide-1 can modulate the activity of enzymes involved in skin barrier function, enhancing the production of structural proteins like filaggrin and involucrin . These interactions collectively contribute to the peptide’s ability to improve skin health and resilience.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Acetyl Pentapeptide-1 have been observed to change over time. Studies have shown that this peptide remains stable under standard storage conditions, retaining its efficacy for extended periods . Over time, Acetyl Pentapeptide-1 continues to exert its beneficial effects on skin cells, promoting hydration and reducing irritation. Long-term studies have demonstrated that consistent use of formulations containing Acetyl Pentapeptide-1 leads to sustained improvements in skin barrier function and overall skin health .

Dosage Effects in Animal Models

The effects of Acetyl Pentapeptide-1 vary with different dosages in animal models. At lower doses, this peptide effectively reduces skin irritation and enhances barrier function without causing adverse effects . At higher doses, there may be a threshold beyond which no additional benefits are observed, and potential toxic effects could occur. It is crucial to determine the optimal dosage to maximize the benefits while minimizing any risks associated with high concentrations of Acetyl Pentapeptide-1.

Metabolic Pathways

Acetyl Pentapeptide-1 is involved in several metabolic pathways within the skin. It interacts with enzymes and cofactors that regulate the synthesis and degradation of structural proteins and lipids essential for skin barrier function . By modulating these pathways, Acetyl Pentapeptide-1 helps maintain the balance of metabolites necessary for healthy skin. This peptide’s influence on metabolic flux and metabolite levels contributes to its overall efficacy in improving skin health.

Transport and Distribution

Within cells and tissues, Acetyl Pentapeptide-1 is transported and distributed through specific transporters and binding proteins. These interactions facilitate the peptide’s localization to target sites where it can exert its effects . The distribution of Acetyl Pentapeptide-1 within the skin is crucial for its ability to enhance barrier function and reduce irritation. Proper transport and localization ensure that the peptide reaches the necessary cellular compartments to perform its functions effectively.

Subcellular Localization

Acetyl Pentapeptide-1 exhibits specific subcellular localization, which is essential for its activity and function. This peptide is directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications . The precise localization of Acetyl Pentapeptide-1 allows it to interact with key biomolecules involved in skin barrier function and inflammation regulation. Understanding the subcellular distribution of this peptide is vital for optimizing its use in skincare formulations.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Acetyl-Pentapeptid-1 wird durch Festphasen-Peptidsynthese (SPPS) synthetisiert, eine Methode, die üblicherweise zur Herstellung von Peptiden verwendet wird. Das Verfahren beinhaltet die sequenzielle Addition von geschützten Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Die Aminosäuren sind durch spezifische Gruppen geschützt, um unerwünschte Nebenreaktionen zu verhindern. Die Synthese folgt typischerweise diesen Schritten:

Harzbeladung: Die erste Aminosäure wird an das Harz gebunden.

Entschützung: Die Schutzgruppe wird von der Aminosäure entfernt.

Kopplung: Die nächste Aminosäure mit ihrer Schutzgruppe wird hinzugefügt und an die wachsende Kette gekoppelt.

Wiederholung: Die Schritte 2 und 3 werden wiederholt, bis die gewünschte Peptidsequenz erhalten ist.

Spaltung: Das Peptid wird vom Harz abgespalten und entschützt, um das Endprodukt zu erhalten.

Industrielle Produktionsmethoden

In industriellen Umgebungen folgt die Produktion von Acetyl-Pentapeptid-1 ähnlichen Prinzipien, jedoch in größerem Maßstab. Automatische Peptidsynthesizer werden oft eingesetzt, um die Effizienz und Konsistenz zu erhöhen. Der Prozess ist optimiert, um eine hohe Reinheit und Ausbeute zu gewährleisten, und das Endprodukt wird strengen Qualitätskontrollmaßnahmen unterzogen, um die Industriestandards zu erfüllen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Acetyl-Pentapeptid-1 kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Das Peptid kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von Disulfidbrücken führt, wenn Cysteinreste vorhanden sind.

Reduktion: Reduktionsreaktionen können Disulfidbrücken, falls vorhanden, innerhalb des Peptids aufbrechen.

Substitution: Das Peptid kann an Substitutionsreaktionen teilnehmen, insbesondere an den Aminosäure-Seitenketten.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel unter kontrollierten Bedingungen.

Reduktion: Reduktionsmittel wie Dithiothreitol (DTT) oder β-Mercaptoethanol.

Substitution: Verschiedene Reagenzien, abhängig von der gewünschten Substitutionsreaktion.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zur Bildung von Disulfid-verknüpften Peptiden führen, während Reduktion freie Thiol-haltige Peptide ergeben kann .

Wissenschaftliche Forschungsanwendungen

Acetyl-Pentapeptid-1 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Kosmetikindustrie: Es wird in Anti-Aging- und hautberuhigenden Formulierungen verwendet, da es die Kollagen- und Elastinsynthese verbessert und Hautreizungen reduziert.

Chemie: Es dient als Modellverbindung zur Untersuchung der Peptidsynthese und -reaktionen.

Wirkmechanismus

Acetyl-Pentapeptid-1 entfaltet seine Wirkung, indem es die Wirkung von Thymopoietin-Peptiden nachahmt. Es stärkt die natürlichen Abwehrmechanismen der Haut, indem es Interleukine, insbesondere IL-8, unterdrückt und die Freisetzung von Metalloproteinasen (MMPs), insbesondere MMP-9, reduziert. Dies trägt dazu bei, den Abbau von Strukturproteinen wie Kollagen und Elastin zu verhindern, was zu einer strafferen und jüngeren Haut führt . Das Peptid hat auch beruhigende und entzündungshemmende Eigenschaften, wodurch es effektiv Hautreizungen reduziert .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Acetyl-Hexapeptid-3: Bekannt für seine Anti-Falten-Eigenschaften und seine Fähigkeit, die Neurotransmitterfreisetzung zu hemmen.

Palmitoyl-Pentapeptid-4: Fördert die Kollagenproduktion und reduziert das Erscheinungsbild von feinen Linien und Falten.

Pentapeptid-18: Ahmt den natürlichen Mechanismus von Enkephalinen nach und hat Botox-ähnliche Wirkungen

Einzigartigkeit

Acetyl-Pentapeptid-1 ist einzigartig aufgrund seiner doppelten Wirkung, gereizte Haut zu beruhigen und die natürlichen Abwehrmechanismen der Haut zu stärken. Seine Fähigkeit, Interleukine und Metalloproteinasen zu unterdrücken, unterscheidet es von anderen Peptiden und macht es zu einer multifunktionalen Zutat in kosmetischen Formulierungen .

Eigenschaften

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-6-aminohexanoyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H51N9O10/c1-17(2)26(30(49)40-24(31(50)51)15-19-9-11-20(43)12-10-19)41-29(48)23(16-25(44)45)39-28(47)22(7-4-5-13-33)38-27(46)21(37-18(3)42)8-6-14-36-32(34)35/h9-12,17,21-24,26,43H,4-8,13-16,33H2,1-3H3,(H,37,42)(H,38,46)(H,39,47)(H,40,49)(H,41,48)(H,44,45)(H,50,51)(H4,34,35,36)/t21-,22-,23-,24-,26-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGWAYIPLKPVOJZ-LENLALOCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H51N9O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

721.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

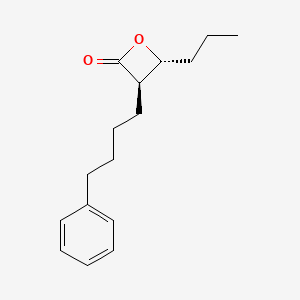

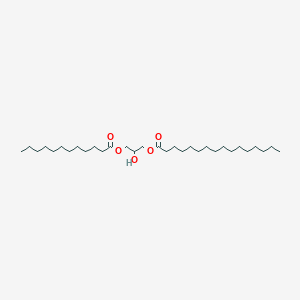

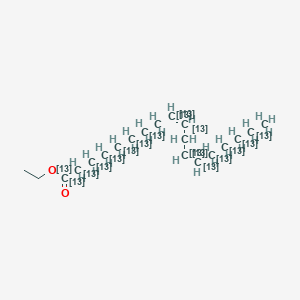

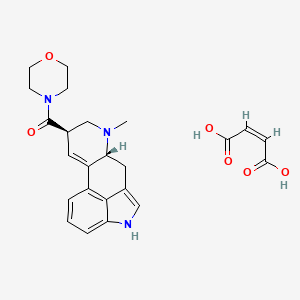

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

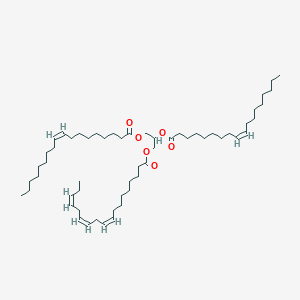

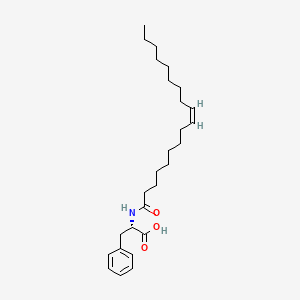

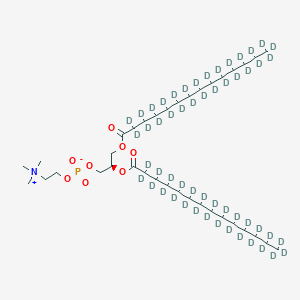

![Eicosanoic acid, 2-hydroxy-3-[(1-oxohexadecyl)oxy]propyl ester](/img/structure/B3026059.png)

![[2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-tetradecanoyloxypropyl] (Z)-octadec-9-enoate](/img/structure/B3026064.png)

![eicosanoic acid, 2-[(1-oxohexadecyl)oxy]-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester](/img/structure/B3026067.png)

![(9Z)-9-octadecenoic acid, (2R)-3-[(1-oxohexadecyl)oxy]-2-[[1-oxo-12-[(1-oxohexadecyl)oxy]octadecyl]oxy]propyl ester](/img/structure/B3026071.png)

![9Z-octadecenoic acid 1,1'-[1-[[(1-oxododecyl)oxy]methyl]-1,2-ethanediyl] ester](/img/structure/B3026072.png)

![[3-[(9Z,12Z)-Octadeca-9,12-dienoyl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B3026074.png)

![[2-Hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate](/img/structure/B3026076.png)